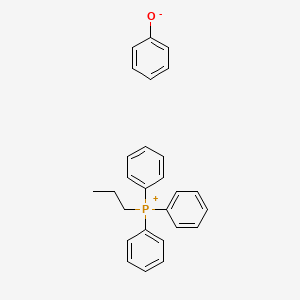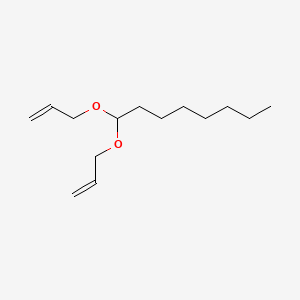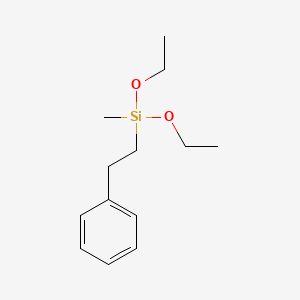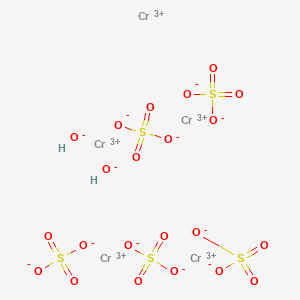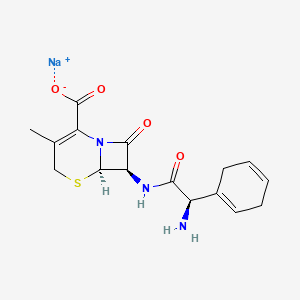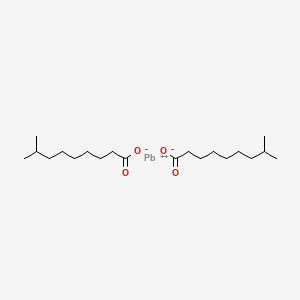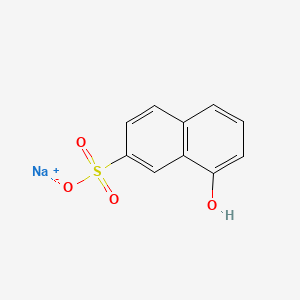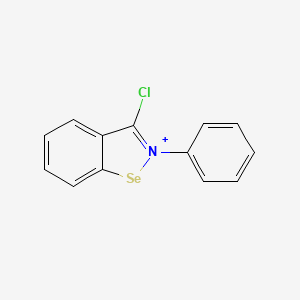
Sodium isobutyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium isobutyl phthalate is a chemical compound belonging to the family of phthalates, which are esters of phthalic acid. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium isobutyl phthalate is synthesized through the esterification of phthalic anhydride with isobutanol in the presence of a catalyst. The reaction typically involves heating the reactants to a temperature where the esterification process can occur efficiently. Common catalysts used in this process include sulfuric acid, sulfonated graphene, or iron (III) chloride. The reaction produces water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted materials and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium isobutyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and isobutanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the isobutyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the isobutyl group.
Wissenschaftliche Forschungsanwendungen
Sodium isobutyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including its toxicity and metabolic pathways.
Industry: Utilized in the manufacturing of various consumer products, including plastics, adhesives, and coatings
Wirkmechanismus
The mechanism of action of sodium isobutyl phthalate involves its interaction with cellular receptors and enzymes. It is known to act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. This compound can bind to nuclear receptors in various tissues, altering gene expression and disrupting normal hormonal functions. This can lead to various health effects, including reproductive and developmental toxicity .
Vergleich Mit ähnlichen Verbindungen
Sodium isobutyl phthalate is similar to other phthalates such as:
- Dioctyl phthalate (DOP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Dibutyl phthalate (DBP)
- Diisononyl phthalate (DINP)
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. It has a lower density and freezing point compared to some other phthalates, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
93762-14-2 |
|---|---|
Molekularformel |
C12H13NaO4 |
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
sodium;2-(2-methylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H14O4.Na/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14;/h3-6,8H,7H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
REWQYEQHPFDJHO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


